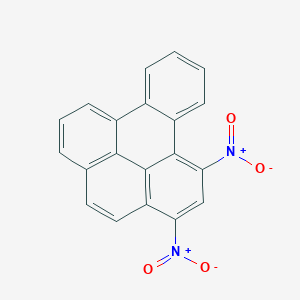
1,3-Dinitrobenzo(e)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dinitrobenzo(e)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H10N2O4 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Monitoring
Detection in Environmental Samples
1,3-DNBeP has been identified in various environmental matrices, including surface soil and airborne particles. Studies have employed high-performance liquid chromatography (HPLC) methods to quantify its presence in these samples. For instance, research demonstrated that 1,3-DNBeP contributes significantly to the mutagenicity of surface soils, with a correlation coefficient of r=0.8653 indicating a strong relationship between the concentration of 1,3-DNBeP and the mutagenic potential of the soil extracts .
Case Study: Soil and Airborne Particles
A study conducted in Japan found that 1,3-DNBeP was detected in surface soils across various regions, contributing approximately 17.3% to the overall mutagenicity observed in soil samples when tested against Salmonella typhimurium TA98 . Additionally, airborne concentrations ranged from 19 to 76 fg/m³, highlighting its pervasive presence in urban environments .
Toxicological Research
Mutagenicity and Genotoxicity Studies
1,3-DNBeP is recognized as a potent bacterial mutagen. In laboratory settings, it has shown significant mutagenic activity in Salmonella typhimurium, with revertant counts reaching as high as 285,000 revertants/nmol . Furthermore, studies involving mammalian cell lines (e.g., HepG2) have demonstrated its capacity to induce mutations in the hprt gene and cause DNA damage .
Mechanistic Investigations
Research into the mechanisms of action for 1,3-DNBeP has revealed its involvement in oxidative stress pathways and aryl hydrocarbon receptor (AhR) signaling. For example, developmental toxicity assays using zebrafish embryos indicated that exposure to 1,3-DNBeP resulted in significant morphological malformations and increased mortality rates at low concentrations . These findings underscore the compound's relevance in developmental toxicology.
Public Health Implications
Cancer Risk Assessment
Given its potent mutagenicity and widespread environmental presence, 1,3-DNBeP is a candidate for risk assessment regarding cancer development. Its detection in urban air pollution sources raises concerns about long-term exposure effects on human health. Epidemiological studies are needed to explore correlations between exposure levels and cancer incidence rates.
Summary Table of Key Findings
| Application Area | Details |
|---|---|
| Environmental Monitoring | Detected in surface soils and airborne particles; contributes significantly to soil mutagenicity. |
| Toxicological Research | Exhibits high mutagenic activity; induces mutations in bacterial and mammalian cell lines. |
| Public Health Implications | Potential cancer risk; requires further epidemiological studies for assessment. |
Propiedades
Número CAS |
134874-62-7 |
|---|---|
Fórmula molecular |
C20H10N2O4 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
6,8-dinitrobenzo[e]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)16-10-17(22(25)26)19-14-6-2-1-5-12(14)13-7-3-4-11-8-9-15(16)20(19)18(11)13/h1-10H |
Clave InChI |
RNDDJWKCHWDEDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
134874-62-7 |
Sinónimos |
1,3-DINITRO-BENZO(E)PYRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















